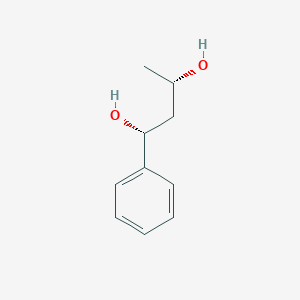

1,3-Butanediol, 1-phenyl-, (1R,3S)-

Description

Significance of Chiral 1,3-Diols as Versatile Building Blocks in Asymmetric Synthesis

Optically pure 1,3-diols are considered privileged structural motifs in organic chemistry. nih.gov Their significance stems from their widespread presence in natural products, pharmaceuticals, and their utility as chiral auxiliaries or ligands for other chemical reactions. nih.govacs.orgnih.gov As versatile building blocks, chiral diols play a pivotal role in the preparation of a diverse range of complex chiral chemicals. acs.orgacs.org Their applications are prominent in the pharmaceutical, cosmetic, and agricultural industries, where they often serve as starting materials or key intermediates for biologically active products. acs.orgnih.govconsensus.app

The utility of these diols lies in their two hydroxyl groups, which can be chemically manipulated independently or in concert to build molecular complexity. The pre-defined stereocenters of the diol can direct the stereochemical outcome of subsequent reactions, a process known as stereocontrol. This makes them indispensable for asymmetric synthesis, the practice of selectively producing one specific stereoisomer of a final product. Many polyketide-derived natural products, a class of compounds known for their potent biological activities, contain the characteristic syn- or anti-1,3-diol unit within their structures. researchgate.netsemanticscholar.org

Challenges in Stereoselective Synthesis of Chiral Diols with Multiple Stereogenic Centers

The synthesis of a single, pure enantiomer of a compound with more than one stereogenic center is an exceptionally challenging task in organic synthesis. acs.org For a simple 1,3-diol with two stereocenters, a maximum of four stereoisomers can exist (two pairs of enantiomers). The primary challenge is to develop synthetic methods that produce only the desired isomer in high yield and purity, avoiding the formation of the other diastereomers and its enantiomer.

A multitude of methods have been developed to address this challenge, each with its own advantages and limitations. researchgate.netsemanticscholar.org Key strategies include:

Asymmetric Reduction: The enantioselective catalytic reduction of β-hydroxy ketones or 1,3-diketones is a primary method for creating chiral 1,3-diols. nih.gov This often involves chiral catalysts, such as oxazaborolidine complexes (CBS reagents), that can selectively deliver a hydride to one face of the carbonyl group. acs.orgnih.gov

Aldol (B89426) Reactions: Asymmetric aldol reactions are a powerful tool for carbon-carbon bond formation that can simultaneously establish the stereochemistry of the resulting β-hydroxy ketone, which is a direct precursor to the 1,3-diol. acs.org

Hydrogenation: Asymmetric homogeneous and heterogeneous hydrogenation techniques are employed to reduce prochiral substrates with high stereoselectivity. nih.govsemanticscholar.org

Biocatalysis: Enzymes, such as alcohol dehydrogenases, offer extremely high levels of stereoselectivity. researchgate.net Biocatalytic methods, including the enzymatic reduction of diketones or the resolution of racemic diols, are valuable strategies for accessing enantiomerically pure compounds. rsc.org

Achieving control over multiple stereogenic centers in a single reaction cascade is a significant hurdle, often requiring carefully designed catalysts and reaction conditions to navigate complex potential energy surfaces leading to multiple product isomers. acs.org

Overview of (1R,3S)-1-Phenyl-1,3-Butanediol within the Scope of Complex Chiral Alcohol Chemistry

(1R,3S)-1-Phenyl-1,3-butanediol is a specific stereoisomer of 1-phenyl-1,3-butanediol. It possesses two chiral centers: one at the carbon bearing the phenyl group and the hydroxyl group (C1) and another at the carbon bearing the methyl group and the second hydroxyl group (C3). The "(1R,3S)" designation defines the absolute configuration at these two centers. This particular isomer represents an anti-diol, where the substituents at the two stereocenters are on opposite sides in a planar representation.

The synthesis of this and the other three stereoisomers of 1-phenyl-1,3-butanediol exemplifies the challenges and strategies discussed previously. Chemoenzymatic approaches, which combine traditional chemical reactions with highly selective biological catalysts, have proven effective for preparing all four isomers. nih.gov For instance, a strategy might involve the chemical reduction of a ketone precursor, followed by an enzyme-catalyzed reaction that selectively acts on one stereoisomer, allowing for the separation and isolation of the desired product. The ability to access any single stereoisomer of 1-phenyl-1,3-butanediol allows researchers to study the structure-activity relationships of molecules derived from them and provides access to specific chiral building blocks for more complex targets.

Below are the key identifiers and properties for this specific compound.

| Property | Value |

| Compound Name | (1R,3S)-1-Phenyl-1,3-butanediol |

| Molecular Formula | C₁₀H₁₄O₂ |

| Molar Mass | 166.22 g/mol |

| CAS Number | 134448-18-3 |

| Stereochemistry | anti-diol |

Structure

3D Structure

Properties

CAS No. |

74571-83-8 |

|---|---|

Molecular Formula |

C10H14O2 |

Molecular Weight |

166.22 g/mol |

IUPAC Name |

(1R,3S)-1-phenylbutane-1,3-diol |

InChI |

InChI=1S/C10H14O2/c1-8(11)7-10(12)9-5-3-2-4-6-9/h2-6,8,10-12H,7H2,1H3/t8-,10+/m0/s1 |

InChI Key |

QTYZWFQTOYXFBL-WCBMZHEXSA-N |

Isomeric SMILES |

C[C@@H](C[C@H](C1=CC=CC=C1)O)O |

Canonical SMILES |

CC(CC(C1=CC=CC=C1)O)O |

Origin of Product |

United States |

Synthetic Methodologies for 1r,3s 1 Phenyl 1,3 Butanediol and Its Stereoisomers

Precursor Synthesis Strategies for 1-Phenyl-1,3-Butanediol Derivatives

The foundation for the synthesis of stereochemically defined 1-phenyl-1,3-butanediols lies in the effective preparation of their precursors. These strategies primarily revolve around the synthesis of dicarbonyl compounds and the stereoselective generation of β-hydroxy ketones.

Synthesis of 1-Phenyl-1,3-Butanedione and its Fluorine-Containing Analogues

1-Phenyl-1,3-butanedione serves as a fundamental prochiral substrate for the synthesis of 1-phenyl-1,3-butanediol. A common and established method for its preparation is the Claisen condensation. This reaction typically involves the base-catalyzed reaction of acetophenone (B1666503) with an ester, such as ethyl acetate, or more commonly, the reaction of acetophenone with ethyl acetoacetate (B1235776). researchgate.net For instance, acetophenone can be treated with sodium ethoxide in absolute ethanol, followed by the addition of ethyl acetoacetate. The resulting sodium salt is then acidified to yield 1-phenyl-1,3-butanedione. researchgate.net

The synthesis of fluorine-containing analogues of 1-phenyl-1,3-butanedione is of interest for creating derivatives with modified electronic properties and potential applications in medicinal chemistry. beilstein-journals.org The introduction of fluorine can be challenging. For example, direct fluorination of 1-phenyl-1,3-butanedione at the 2-position has been explored. researchgate.net The synthesis of compounds such as 2-fluoro-1-phenyl-1,3-butanedione often requires specific reaction conditions to achieve the desired product. researchgate.net Furthermore, trifluoromethylated analogues can be synthesized through the condensation of appropriate precursors. researchgate.net

Table 1: Synthesis of 1-Phenyl-1,3-Butanedione Precursors

| Compound | Starting Materials | Reagents and Conditions | Yield | Reference |

| 1-Phenyl-1,3-butanedione | Acetophenone, Ethyl acetoacetate | Sodium ethoxide, Absolute ethanol, Reflux, then Acetic acid | 55% | researchgate.net |

| 2-Fluoro-1-phenyl-1,3-butanedione | 1-Phenyl-1,3-butanedione | Fluorinating agent | Not specified | researchgate.net |

Preparation of Enantiomerically Defined β-Hydroxy Ketone Intermediates (e.g., 3-Hydroxy-1-phenyl-1-butanone)

The stereoselective synthesis of 1,3-diols often proceeds via the reduction of a β-hydroxy ketone intermediate. Therefore, the preparation of enantiomerically pure (R)- or (S)-3-hydroxy-1-phenyl-1-butanone is a critical step. Biocatalytic methods have proven to be highly effective for this purpose.

For example, the asymmetric reduction of 1-phenyl-1,3-butanedione using baker's yeast (Saccharomyces cerevisiae) can yield (S)-(+)-3-hydroxy-1-phenyl-1-butanone with high enantiomeric purity. This chemo- and enantioselective reduction provides a direct route to the desired chiral intermediate.

The opposite enantiomer, (R)-3-hydroxy-1-phenyl-butan-1-one, can also be synthesized, often through different biocatalytic or chemical methods, allowing access to all possible stereoisomers of the final diol product. researchgate.net

Development of Other Prochiral Carbonyl Substrates for Diol Formation

Beyond 1-phenyl-1,3-butanedione, the development of a broader range of prochiral carbonyl substrates is essential for the synthesis of diverse chiral 1,3-diols. mdpi.comorganic-chemistry.org These substrates can include various substituted aromatic and aliphatic ketones. The enzymatic reduction of these prochiral ketones is a powerful strategy for asymmetric synthesis. nih.gov

For instance, the chemoenzymatic synthesis of chiral 1,3-diols can be achieved through a one-pot process combining an enantioselective aldol (B89426) reaction with an enzymatic reduction. nih.govacs.org This approach allows for the creation of a variety of chiral 1,3-diols from different aldehydes and ketones. The use of alcohol dehydrogenases (ADHs) is particularly valuable in the stereoselective reduction of these prochiral dicarbonyl compounds. mdpi.com The development of such methods expands the library of accessible chiral diols for various applications. nih.gov

Biocatalytic Approaches to Stereoselective Diol Formation

Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical methods for the synthesis of chiral compounds. Enzymes, with their inherent stereoselectivity, are particularly well-suited for the production of specific stereoisomers of 1-phenyl-1,3-butanediol.

Enzymatic Reduction of Carbonyl Precursors

The reduction of carbonyl groups is a key transformation in the synthesis of alcohols. Oxidoreductases are a class of enzymes that catalyze these reduction reactions with high stereoselectivity.

The diastereoselective reduction of the enantiomerically pure β-hydroxy ketone intermediates, (R)- and (S)-3-hydroxy-1-phenyl-1-butanone, is a pivotal step in obtaining the four possible stereoisomers of 1-phenyl-1,3-butanediol. The choice of biocatalyst plays a crucial role in directing the stereochemical outcome of the reduction.

A significant finding demonstrates that enzymes guide the diastereoselectivity of the final diol product. researchgate.net Specifically, the one-pot, two-step enzymo-chemical reduction of 1-phenyl-1,3-butanedione in the presence of an oxidoreductase from Pichia capsulata leads to the formation of (1R,3S)-1-phenyl-1,3-butanediol with a high diastereomeric excess (de) of 98%. researchgate.net In contrast, using an oxidoreductase from Zygosaccharomyces rouxii under similar conditions yields the (1S,3R)-1-phenyl-1,3-butanediol, also with a de of 98%. researchgate.net

This remarkable enzyme-directed diastereoselectivity highlights the potential of biocatalysis to produce specific, highly pure stereoisomers of 1-phenyl-1,3-butanediol. The absence of the enzyme during the chemical reduction of the chiral β-hydroxy ketone intermediates results in a loss of diastereoselectivity, leading to a mixture of all four possible isomers. researchgate.net

Table 2: Oxidoreductase-Mediated Diastereoselective Reduction for 1-Phenyl-1,3-Butanediol Stereoisomers

| Target Stereoisomer | Starting Material | Biocatalyst (Oxidoreductase from) | Diastereomeric Excess (de) | Reference |

| (1R,3S)-1-Phenyl-1,3-butanediol | 1-Phenyl-1,3-butanedione | Pichia capsulata | 98% | researchgate.net |

| (1S,3R)-1-Phenyl-1,3-butanediol | 1-Phenyl-1,3-butanedione | Zygosaccharomyces rouxii | 98% | researchgate.net |

Alcohol Dehydrogenase (ADH) Catalysis in Chiral Diol Synthesis

Alcohol dehydrogenases (ADHs) are versatile biocatalysts that facilitate the reversible oxidation of alcohols to ketones and aldehydes, and the reduction of corresponding carbonyl compounds to alcohols. frontiersin.org This catalytic activity is dependent on nicotinamide (B372718) cofactors such as NAD(P)H for reductions and NAD(P)⁺ for oxidations. frontiersin.org The stereoselectivity of ADHs makes them highly valuable for synthesizing chiral alcohols. frontiersin.orgnih.govmagtech.com.cn

The synthesis of chiral 1,3-diols can be achieved through the enantioselective reduction of β-hydroxyketones or the desymmetrization of prochiral diketones using ADHs. researchgate.net The stereochemical outcome of the reduction is determined by whether the hydride from the cofactor attacks the re- or si-face of the carbonyl substrate. frontiersin.org For instance, ADHs that deliver a hydride to the re-face produce (S)-alcohols, while those that target the si-face yield (R)-alcohols. frontiersin.org By selecting an appropriate ADH, it is possible to synthesize all four stereoisomers of a 1,3-diol. nih.gov

In the context of producing (1R,3S)-1-phenyl-1,3-butanediol, a two-step process involving an initial aldol reaction to form a β-hydroxyketone, followed by a stereoselective reduction catalyzed by an ADH, can be employed. nih.gov The choice of ADH is critical for controlling the stereochemistry at the newly formed chiral center.

Application of Specific Microbial Strains for Enantioselective and Diastereoselective Transformations (e.g., Pichia capsulata, Zygosaccharomyces rouxii)

Whole-cell biocatalysis using specific microbial strains offers a practical and cost-effective alternative to using isolated enzymes. These microorganisms contain a variety of oxidoreductases, including ADHs, that can perform highly enantioselective and diastereoselective transformations.

Pichia and Zygosaccharomyces are genera of yeasts that have been identified as effective biocatalysts for the synthesis of chiral alcohols. For example, a novel ketoreductase was isolated from Zygosaccharomyces rouxii that catalyzes the asymmetric reduction of various ketone substrates, including diketones. nih.gov This enzyme demonstrates the potential of this yeast strain for producing chiral diols. nih.gov

In a specific application, the deracemization of racemic 1,3-butanediol (B41344) to produce (R)-1,3-butanediol was achieved using a stereoinverting cascade. This process involved the enantioselective oxidation of (S)-1,3-butanediol by Candida parapsilosis followed by the asymmetric reduction of the intermediate, 4-hydroxy-2-butanone, to (R)-1,3-butanediol using Pichia kudriavzevii. researchgate.net

Biotransformations Utilizing Whole-Cell Biocatalysts (e.g., Insect Larvae)

While less conventional, whole-cell biocatalysis is not limited to microorganisms. Research has explored the use of various biological systems, including plant cells and even insect larvae, for stereoselective transformations. conicet.gov.ar For instance, undifferentiated plant cells from Gardenia jasminoides have been successfully used for the kinetic resolution of racemic secondary alcohols. conicet.gov.arnih.gov This highlights the broad potential of whole-cell systems in biocatalysis. The application of insect larvae as biocatalysts for the synthesis of chiral alcohols has also been investigated, demonstrating nature's diverse catalytic capabilities.

Chemo-Enzymatic Cascade Processes for Enhanced Stereoselectivity

Chemo-enzymatic cascade processes combine the advantages of both chemical and biological catalysts to achieve high stereoselectivity and yield in the synthesis of chiral molecules like 1,3-diols. rsc.orgnih.gov These one-pot, multi-step reactions are efficient as they avoid the need to isolate intermediates. rsc.org

Deracemization is an efficient strategy to convert a racemic mixture into a single enantiomer, theoretically achieving a 100% yield. researchgate.net Chemo-enzymatic deracemization processes often involve a cycle of selective oxidation of one enantiomer by a biocatalyst, followed by a non-selective chemical reduction of the resulting ketone back to the racemic alcohol. conicet.gov.arnih.gov

One such strategy employs immobilized Gardenia jasminoides cells to selectively oxidize the (S)-enantiomer of a racemic alcohol. conicet.gov.arnih.gov The ketone produced is then reduced back to the racemic alcohol using a chemical reducing agent like sodium borohydride (B1222165) (NaBH₄). conicet.gov.arnih.gov Repetition of this oxidation-reduction cycle leads to the enrichment of the (R)-enantiomer. conicet.gov.arnih.gov This method has successfully produced (R)-alcohols with high optical purity and yields. conicet.gov.arnih.gov

Another approach to deracemization is dynamic kinetic resolution (DKR). In this process, the enzymatic resolution of a racemic substrate is coupled with in-situ racemization of the slower-reacting enantiomer. This allows for the complete conversion of the racemate to a single enantiomeric product.

The synthesis of anti-1,3-diols can be effectively achieved through two-step biocatalytic cascades. nih.gov These cascades often begin with a carboligation step to form a carbon-carbon bond, followed by a stereoselective reduction. rsc.org

For example, a two-step enzymatic cascade starting from aliphatic aldehydes can produce chiral diols. nih.gov This can be followed by a chemical conversion to form other valuable molecules. nih.gov Another example is the synthesis of 1-phenylpropane-1,2-diol, where a carboligation step is followed by an oxidoreduction step using whole-cell catalysts. rsc.org Such cascades, performed in micro-aqueous reaction systems, can achieve high product concentrations and excellent stereoselectivity. rsc.org

A chemo-enzymatic approach for the synthesis of all four stereoisomers of 1,3-diols involves an organocatalytic aldol reaction to produce the β-hydroxyketone, followed by an enzymatic reduction using an oxidoreductase. nih.gov By choosing the appropriate chiral catalyst for the aldol reaction and a suitable (R)- or (S)-selective oxidoreductase, any of the four stereoisomers can be obtained. nih.gov

Table 1: Research Findings on Biocatalytic Synthesis of Chiral Diols

| Method | Biocatalyst/Catalyst | Substrate | Product | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| Alcohol Dehydrogenase (ADH) Catalysis | ADH | β-Hydroxyketone | Chiral 1,3-diol | Selection of ADH allows for the synthesis of all four stereoisomers. | nih.gov |

| Whole-Cell Biocatalysis | Zygosaccharomyces rouxii | Ketones | Chiral Alcohols | Contains a novel ketoreductase capable of reducing diketones. | nih.gov |

| Whole-Cell Biocatalysis | Candida parapsilosis and Pichia kudriavzevii | Racemic 1,3-butanediol | (R)-1,3-butanediol | Stereoinverting cascade with high enantiomeric excess. | researchgate.net |

| Chemo-Enzymatic Deracemization | Gardenia jasminoides cells and NaBH₄ | Racemic secondary alcohols | (R)-alcohols | Sequential oxidation and reduction cycles yield high optical purity. | conicet.gov.arnih.gov |

| Two-Step Biocatalytic Cascade | Oxidoreductases | Aldehydes | anti-1,3-diols | High product concentrations and stereoselectivity in micro-aqueous systems. | rsc.org |

| Chemo-Enzymatic Cascade | Chiral Zn²⁺ complex and Oxidoreductase | Acetone and Aldehydes | Chiral 1,3-diols | One-pot synthesis of all four stereoisomers is possible. | nih.gov |

Optimization of Biocatalytic Reaction Conditions for Product Yield and Purity

Optimizing reaction conditions is crucial for maximizing product yield and purity in biocatalytic processes. mdpi.com Key parameters that are often adjusted include the choice of solvent, pH, temperature, substrate concentration, and the form of the biocatalyst (e.g., free or immobilized).

For instance, in the chemo-enzymatic deracemization using Gardenia jasminoides, immobilizing the cells in calcium alginate was found to protect the enzymes from the chemical reducing agent, allowing for their reuse. conicet.gov.arnih.gov The reaction medium is also critical; for example, a DMSO-H₂O mixture was found to be optimal for certain aldol reactions, leading to improved yield and selectivity. nih.govacs.org

In whole-cell biocatalysis, monitoring the reaction in real-time allows for adjustments to be made to maintain optimal conditions and maximize product formation. mdpi.com The use of organic solvents can facilitate product workup and, in some cases, improve enzyme stability, enabling the use of high substrate loads. rsc.org For example, running biocatalytic cascades in a mixture of high substrate loads and organic solvents with a small amount of concentrated buffer has been shown to be an effective strategy. rsc.org

Hybrid and Multi-Step Synthetic Sequences for Complex Chiral Diols

The synthesis of complex chiral diols often requires multi-step sequences that combine different catalytic methods. researchgate.net A powerful approach involves a chemoenzymatic cascade, which merges chemical and biological catalysis in a single reaction vessel. researchgate.net

For example, a modular synthesis of all four stereoisomers of 1,3-diols has been developed by combining an organocatalytic asymmetric aldol reaction with a subsequent enzymatic reduction. researchgate.net The initial aldol reaction, catalyzed by a chiral organocatalyst, establishes the first stereocenter, producing an enantiomerically enriched β-hydroxy ketone. The subsequent reduction of the ketone by different alcohol dehydrogenases (ADHs) with opposing stereoselectivities allows for the synthesis of both the syn and anti diols. By starting with either enantiomer of the β-hydroxy ketone, all four stereoisomers of the 1,3-diol can be accessed. researchgate.net

These hybrid sequences offer several advantages, including increased efficiency, reduced waste, and the ability to construct complex molecules with precise stereochemical control. researchgate.net

Retrosynthetic Analysis for Targeted Stereoisomers of 1-Phenyl-1,3-Butanediol

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For a specific stereoisomer like (1R,3S)-1-phenyl-1,3-butanediol, the retrosynthetic analysis would focus on disconnections that allow for the introduction of the desired stereochemistry at each of the two stereocenters.

A primary disconnection would be the C-O bond of the secondary alcohol at C-3, leading back to the corresponding (R)-3-hydroxy-1-phenyl-1-butanone. This β-hydroxy ketone intermediate is a key precursor.

A further disconnection of the C-C bond between C-2 and C-3 of the β-hydroxy ketone via a retrosynthetic aldol reaction would lead to acetophenone and acetaldehyde.

The forward synthesis would then involve:

An asymmetric aldol reaction between an enolate derived from acetophenone and acetaldehyde, using a chiral catalyst (e.g., a proline derivative) to establish the (R) configuration at the C-3 position.

A diastereoselective reduction of the resulting (R)-3-hydroxy-1-phenyl-1-butanone to generate the (1R,3S) stereochemistry. This would require a reduction that favors the formation of the anti diol.

Alternatively, one could start with 1-phenyl-1,3-butanedione and employ a stereoselective reduction strategy. acs.org For instance, a biocatalytic reduction using a specific microorganism or enzyme could directly convert the diketone to (1R,3S)-1-phenyl-1,3-butanediol with high diastereomeric and enantiomeric excess. acs.org

The choice of the specific synthetic route would depend on factors such as the availability of catalysts and reagents, the desired scale of the reaction, and the required level of stereochemical purity.

Mechanistic Investigations into Stereocontrol and Reaction Pathways

Understanding Enzyme-Directed Diastereoselectivity and Enantioselectivity

Enzymes are masterful catalysts, capable of exquisite chemo-, regio-, and stereoselectivity. In the synthesis of (1R,3S)-1-phenyl-1,3-butanediol, enzymatic reactions play a pivotal role in establishing the desired stereochemistry.

A key strategy involves the bioreduction of 1-phenyl-1,3-butanedione. researchgate.net This diketone can be selectively reduced to the intermediate (R)- or (S)-3-hydroxy-1-phenyl-1-butanone. Subsequent chemical reduction of these keto-alcohols, in the presence of specific oxidoreductases, can lead to the desired (1R,3S)-1-phenyl-1,3-butanediol with high diastereomeric excess (de). For instance, the use of the oxidoreductase from Pichia capsulata in a one-pot, two-step enzymo-chemical reduction of 1-phenyl-1,3-butanedione yields (1R,3S)-1-phenyl-1,3-butanediol with a de of 98%. researchgate.netresearchgate.net In contrast, employing Zygosaccharomyces rouxii furnishes the (1S,3R) diastereomer, also with a high de. researchgate.netresearchgate.net This highlights the profound influence of the enzyme's active site in directing the approach of the reducing agent to the carbonyl group, thereby controlling the formation of the new stereocenter.

The absence of the enzyme during the chemical reduction of (R)- and (S)-3-hydroxy-1-phenyl-1-butanone results in a complete loss of diastereoselectivity, leading to a mixture of all four possible stereoisomers. researchgate.netresearchgate.net This underscores the indispensable role of the enzyme in guiding the stereochemical pathway.

Furthermore, cascade reactions involving multiple enzymes have been developed for the synthesis of chiral diols. For example, a two-step biocatalytic process combining a carboligase and an alcohol dehydrogenase can be employed to produce all four stereoisomers of 1-phenyl-1,2-propanediol, demonstrating the modularity and power of enzymatic systems in accessing stereochemically diverse products. researchgate.net Similarly, a whole-cell stereoinverting cascade system has been designed for the deracemization of racemic 1,3-butanediol (B41344) to produce the (R)-enantiomer with high enantiomeric excess. nih.govresearchgate.netnih.gov This process involves the enantioselective oxidation of the (S)-enantiomer, followed by the asymmetric reduction of the resulting ketone to the desired (R)-alcohol. researchgate.netnih.gov

Table 1: Enzyme-Directed Synthesis of 1-Phenyl-1,3-butanediol Stereoisomers

| Enzyme Source | Starting Material | Product | Diastereomeric Excess (de) |

| Pichia capsulata | 1-Phenyl-1,3-butanedione | (1R,3S)-1-Phenyl-1,3-butanediol | 98% |

| Zygosaccharomyces rouxii | 1-Phenyl-1,3-butanedione | (1S,3R)-1-Phenyl-1,3-butanediol | 98% |

Rationalization of Chiral Induction in Asymmetric Organocatalysis and Metal Catalysis

Beyond enzymes, asymmetric organocatalysis and metal catalysis offer powerful and versatile platforms for the synthesis of chiral molecules like (1R,3S)-1-phenyl-1,3-butanediol. The rational design of these catalysts is crucial for achieving high levels of stereocontrol.

Asymmetric Organocatalysis:

Organocatalysis, the use of small organic molecules to catalyze chemical transformations, has emerged as a major pillar of asymmetric synthesis. mdpi.com Proline and its derivatives are prominent organocatalysts for asymmetric aldol (B89426) reactions, which are key steps in the synthesis of 1,3-diols. nih.govacs.org In the synthesis of chiral 1,3-keto alcohols, precursors to 1,3-diols, a newly developed proline-derived organocatalyst in combination with Cu(OTf)₂ as an additive has been shown to achieve enantiomeric excesses (ee) of over 99%. nih.govacs.org The mechanism of these reactions often involves the formation of an enamine intermediate from the ketone and the proline catalyst. This enamine then attacks the aldehyde in a stereodefined manner, dictated by the steric and electronic properties of the catalyst's chiral environment. mdpi.com

Asymmetric Metal Catalysis:

Chiral metal complexes are highly effective catalysts for a wide range of asymmetric transformations. In the context of synthesizing chiral diols, the asymmetric reduction of prochiral ketones is a common strategy. For instance, chiral oxazaborolidine reagents, such as Corey-Bakshi-Shibata (CBS) catalysts, are widely used for the asymmetric reduction of keto alcohols to chiral diols with high enantioselectivity. acs.org

A fascinating example of chiral induction in metal catalysis involves the use of chiral-at-metal complexes. nih.gov Mechanistic studies of BINOL-aluminum-catalyzed asymmetric hydroboration of ketones have revealed that the chirality can be centered at the metal atom itself, induced by the chiral BINOL ligand. nih.gov This leads to a highly organized transition state where the substrate approaches the metal center in a specific orientation, resulting in excellent enantioselectivity. nih.gov The catalytic cycle involves the diastereoselective assembly of the catalyst with the substrate, followed by a stereo-determining hydride transfer. nih.gov

The synthesis of (R)-(-)-1,3-butanediol can be achieved through the asymmetric hydrogenation of methyl acetoacetate (B1235776) using a ruthenium catalyst complexed with chiral ligands like (R)-BINAP and (1R,2R)-1,2-diphenylethylenediamine. chemicalbook.com This reaction proceeds with high conversion and enantioselectivity, demonstrating the power of chiral metal complexes in controlling stereochemistry.

Elucidation of Reaction Intermediates and Transition States

Understanding the structure and energetics of reaction intermediates and transition states is paramount to comprehending and predicting stereochemical outcomes.

In enzyme-catalyzed reductions, the substrate binds within the enzyme's active site, a precisely shaped pocket that orients the substrate for stereospecific attack. The enzyme-substrate complex is a key intermediate that pre-organizes the reactants for the desired stereochemical pathway.

In organocatalyzed aldol reactions using proline, the enamine intermediate is a crucial species. mdpi.com The geometry of this enamine and its interaction with the aldehyde in the transition state determine the stereochemistry of the newly formed C-C bond. Computational studies can provide valuable insights into the relative energies of the different possible transition states, allowing for a rationalization of the observed stereoselectivity.

For metal-catalyzed reactions, the nature of the metal-ligand-substrate complex in the transition state is critical. In the BINOL-aluminum catalyzed hydroboration, the formation of a hexacoordinated aluminum alkoxide as the catalytically relevant species has been proposed. nih.gov The specific arrangement of the ligands and the substrate around the central aluminum atom dictates the facial selectivity of the hydride transfer.

The dehydration of 1,3-butanediol to 1,3-butadiene (B125203) involves buten-ol reaction intermediates. ugent.be The stereochemistry of the starting diol can influence the distribution of these intermediates and the final products.

Impact of Substrate Structure and Electronic Properties on Stereochemical Outcome

The structure and electronic properties of the substrate play a significant role in influencing the stereochemical outcome of a reaction.

In the enzymatic reduction of 1-phenyl-1,3-butanedione, the presence of the phenyl group and the relative positions of the two carbonyl groups are critical for recognition and selective reduction by the enzyme.

In metal-catalyzed hydroborations, the electronic nature of the substrate can affect the enantioselectivity. nih.gov For example, heteroaryl ketones bearing either electron-donating or electron-withdrawing groups can be reduced with excellent enantioselectivity using a suitable BINOL-aluminum catalyst. nih.gov However, variations in enantioselectivity can be observed with different substrates, highlighting the subtle interplay between the catalyst and the substrate's electronic properties.

In the synthesis of chiral 1,3-diols via asymmetric aldol reactions, the steric bulk of both the ketone and aldehyde substrates can influence the diastereoselectivity and enantioselectivity. nih.gov The catalyst must be able to accommodate both substrates in a specific orientation to achieve high stereocontrol.

Computational Chemistry Approaches to Reaction Mechanism and Selectivity

Computational chemistry has become an indispensable tool for elucidating reaction mechanisms and understanding the origins of stereoselectivity. Density Functional Theory (DFT) calculations are frequently employed to model reaction pathways, calculate the energies of intermediates and transition states, and visualize the three-dimensional structures of these species.

For enzyme-catalyzed reactions, molecular docking and quantum mechanics/molecular mechanics (QM/MM) methods can be used to simulate the binding of the substrate in the enzyme's active site and to model the enzymatic reaction itself. These studies can reveal the key amino acid residues responsible for catalysis and stereocontrol.

In organocatalysis, computational studies have been instrumental in understanding the mechanism of proline-catalyzed aldol reactions. mdpi.com These calculations have helped to elucidate the role of the carboxylic acid group of proline in activating the aldehyde and stabilizing the transition state.

For metal-catalyzed reactions, computational models can be used to predict the most stable conformation of the catalyst-substrate complex and to calculate the energy barriers for different stereochemical pathways. nih.gov This information can guide the rational design of new and improved catalysts with enhanced stereoselectivity. The development of Clostridium saccharoperbutylacetonicum as a whole-cell biocatalyst for the production of chirally pure (R)-1,3-butanediol has been optimized through computational approaches, including codon usage optimization of the expressed gene. nih.gov

Applications of 1r,3s 1 Phenyl 1,3 Butanediol As a Chiral Intermediate in Fine Chemical Synthesis

Role in the Synthesis of Chiral Pharmaceuticals and Drug Candidates

Chiral 1,3-diols are fundamental structural motifs in numerous pharmaceutical compounds. nih.govnih.gov The specific stereochemistry of (1R,3S)-1-phenyl-1,3-butanediol makes it a valuable precursor for the synthesis of enantiomerically pure drug candidates. One of the most significant applications of related chiral diols, such as (R)-1,3-butanediol, is in the synthesis of carbapenem (B1253116) and penem (B1263517) antibiotics. nih.govgoogle.com These antibiotics rely on a core azetidinone structure, and the chirality of the starting materials is critical for their biological activity. nih.govgoogle.com The synthesis of these vital antibiotics often involves the use of chiral 1,3-amino alcohols, which can be derived from chiral 1,3-diols. acs.org

While direct synthesis examples for blockbuster drugs using (1R,3S)-1-phenyl-1,3-butanediol are not prominently documented in publicly available literature, the established synthetic routes for similar chiral diols underscore its potential. For instance, the synthesis of chiral azetidinones, key intermediates for β-lactam antibiotics, can be achieved from β-(substituted-amino)amides or esters, which are accessible from chiral diols. google.com The phenyl group in (1R,3S)-1-phenyl-1,3-butanediol can offer unique electronic and steric properties that can be exploited to fine-tune the synthesis and biological activity of new drug candidates.

| Drug Class | Key Intermediate | Relevance of Chiral Diols |

| Carbapenem Antibiotics | Azetidinone | Precursor for the synthesis of the core β-lactam ring with correct stereochemistry. nih.govgoogle.com |

| Penem Antibiotics | Azetidinone | Essential for establishing the chiral centers necessary for antibacterial efficacy. nih.govgoogle.com |

| Hypoglycaemic Agents | Various | 1,3-Butanediol (B41344) has been investigated for its hypoglycaemic properties. atamanchemicals.com |

Utilization in Agrochemical Synthesis

The precise stereochemistry of agrochemicals is crucial for their efficacy and for minimizing off-target effects on the environment. Chiral 1,3-diols serve as important building blocks in the synthesis of modern pesticides and insecticides. nih.govnih.gov For example, (R)-1,3-butanediol is a known intermediate in the synthesis of certain insecticides. nih.gov

The introduction of a phenyl group, as in (1R,3S)-1-phenyl-1,3-butanediol, can significantly influence the biological activity of the final agrochemical product. While specific examples detailing the use of (1R,3S)-1-phenyl-1,3-butanediol in commercial agrochemicals are not widely reported, the general importance of phenyl-containing compounds in this sector is well-established. For example, phenyluracils are a known class of herbicides. researchgate.net The chiral diol moiety of (1R,3S)-1-phenyl-1,3-butanediol can be incorporated into novel pesticide structures to potentially enhance their target specificity and biodegradability.

| Agrochemical Type | Application of Related Compounds | Potential Role of (1R,3S)-1-Phenyl-1,3-Butanediol |

| Insecticides | (R)-1,3-butanediol is used in the synthesis of some insecticides. nih.gov | The phenyl group could be used to create new, more effective insecticide derivatives. |

| Herbicides | Phenyluracils are a class of herbicidal compounds. researchgate.net | Could serve as a chiral building block for novel phenyl-containing herbicides. |

| Pheromones | (R)-1,3-butanediol is a precursor for some insect pheromones. nih.gov | The specific stereochemistry is critical for synthesizing species-specific pheromones for pest management. |

Precursor for Advanced Organic Materials and Polymers

The demand for sustainable and high-performance polymers has driven research into bio-based monomers. Chiral diols are attractive candidates for creating novel polyesters with unique properties. chemrxiv.orgchemrxiv.org Studies have shown that enantiopure (R)-1,3-butanediol can be used to synthesize bio-based polyesters. umn.edunsf.govumn.edu The chirality of the diol can influence the microstructure and thermal properties of the resulting polymer. umn.edunsf.gov

The presence of a phenyl group in (1R,3S)-1-phenyl-1,3-butanediol offers the potential to create polyesters with enhanced thermal stability and mechanical properties, making them suitable for applications as engineering plastics. atamanchemicals.com The synthesis of polyesters from diols and dicarboxylic acids is a well-established industrial process, often involving transesterification polymerization. researchgate.netumn.edu While specific research on polyesters derived from (1R,3S)-1-phenyl-1,3-butanediol is not extensive, the principles of polyester (B1180765) synthesis suggest its viability as a monomer for creating advanced, potentially biodegradable materials. For example, the synthesis of rosin (B192284) 1,3-butanediol ester has been reported, demonstrating the utility of 1,3-butanediol in creating esters for various applications like adhesives and coatings. google.com

| Polymer Type | Monomer | Key Properties and Applications |

| Bio-based Polyesters | (R)-1,3-Butanediol | Can create amorphous or semi-crystalline polymers with tunable thermal properties. umn.edunsf.gov |

| Polybutylene Terephthalate (PBT) | 1,3-Butanediol | A thermoplastic polyester used in fibers, films, and engineering plastics. atamanchemicals.com |

| Unsaturated Polyester Resins | 1,3-Butanediol | Used in combination with other monomers to create thermosetting resins. organic-chemistry.org |

Contributions to Natural Product Synthesis and Analogues

Many biologically active natural products possess complex, stereochemically rich structures. Chiral 1,3-diols are common motifs found in these molecules, and their synthesis is a key step in the total synthesis of these compounds. researchgate.netsci-hub.senih.gov The stereoselective synthesis of natural products often relies on the use of readily available chiral building blocks.

A notable example is the total synthesis of (R)-4-phenyl-2-O-[beta-D-xylopyranosyl(1-->6)-beta-D-glucopyranosyl]butane, a natural product, which starts from 4-phenylbutan-2-one, a close structural relative of (1R,3S)-1-phenyl-1,3-butanediol. nih.gov This highlights the importance of the phenylbutane framework in natural product synthesis. The defined stereochemistry of (1R,3S)-1-phenyl-1,3-butanediol makes it an ideal starting material or key intermediate for the asymmetric synthesis of various natural products and their analogues, allowing for the exploration of their structure-activity relationships.

| Natural Product Class | Synthetic Relevance | Example |

| Diarylheptanoids | The 1,3-diol system is a common feature. | Synthesis of (3R,5R)-1-(4-hydroxyphenyl)-7-phenylheptane-3,5-diol. researchgate.net |

| Glycosides | Phenyl-containing aglycones can be derived from chiral diols. | Total synthesis of (R)-4-phenyl-2-O-[beta-D-xylopyranosyl(1-->6)-beta-D-glucopyranosyl]butane. nih.gov |

| Oxylipins | Stereoselective synthesis often involves chiral diol intermediates. | Total synthesis of (6R,7E,9R,10S)‐6,9,10‐trihydroxyoctadec‐7‐enoic acid. researchgate.net |

Development of Chiral Ligands and Auxiliaries for Asymmetric Transformations

Asymmetric catalysis is a powerful tool in modern organic synthesis, enabling the production of enantiomerically pure compounds. This field heavily relies on the use of chiral ligands and auxiliaries to control the stereochemical outcome of a reaction. Chiral 1,3-diols are valuable precursors for the synthesis of such ligands and auxiliaries. nih.gov

For instance, novel chiral phosphoramidite (B1245037) monomers have been prepared from (R)- and (S)-1,3-butanediol for use in modified oligonucleotides. nih.gov While the direct use of (1R,3S)-1-phenyl-1,3-butanediol as a chiral ligand is not extensively documented, its structure is well-suited for this purpose. The two hydroxyl groups can coordinate to a metal center, and the chiral backbone, influenced by the phenyl group, can create a specific chiral environment around the metal, directing the stereochemical course of a catalyzed reaction. The development of new chiral ligands from readily available starting materials like (1R,3S)-1-phenyl-1,3-butanediol is an active area of research with the potential to unlock new and more efficient asymmetric transformations.

| Ligand/Auxiliary Type | Precursor | Application |

| Chiral Phosphoramidites | (R)- and (S)-1,3-Butanediol | Synthesis of modified oligonucleotides. nih.gov |

| Chiral Diphosphines | Various | Used in asymmetric hydrogenation reactions. sctunisie.org |

| Chiral Oxazaborolidines | Various | Catalysts for asymmetric reductions. nih.gov |

Analytical and Characterization Methodologies for Stereoisomeric Purity

Determination of Enantiomeric Excess (ee) in Chiral Diols

Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating how much of one enantiomer is present in a mixture compared to the other. Its determination is a critical step in the synthesis and quality control of (1R,3S)-1-phenyl-1,3-butanediol.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a primary method for determining the enantiomeric excess of chiral diols. researchgate.net The principle lies in the differential interaction between the enantiomers and the chiral selector of the CSP, leading to different retention times and, thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed for this purpose. nih.gov For a racemic mixture, two peaks of equal area would be observed, while for an enantiomerically enriched sample, the ratio of the peak areas allows for the calculation of the ee.

Another powerful technique is Gas Chromatography (GC) on a chiral column. researchgate.net Similar to chiral HPLC, chiral GC columns can separate enantiomers. For volatile compounds or those that can be made volatile through derivatization, this method offers high resolution. For diols like 1,3-butanediol (B41344), derivatization is often necessary to improve volatility and chromatographic performance.

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine enantiomeric excess through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). Chiral solvating agents, such as Pirkle's alcohol, form transient diastereomeric complexes with the enantiomers of the analyte, which can result in separate signals in the NMR spectrum. digitellinc.com Alternatively, reacting the diol with a chiral derivatizing agent, such as Mosher's acid chloride ((R)- or (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride), creates stable diastereomeric esters. The non-equivalent protons or other nuclei in these diastereomers will exhibit distinct chemical shifts in the NMR spectrum, and the integration of these signals allows for the quantification of the enantiomeric excess.

Table 1: Example Methods for Enantiomeric Excess (ee) Determination

| Technique | Method | Typical Application |

|---|---|---|

| Chiral HPLC | Separation on a polysaccharide-based chiral stationary phase. | Direct analysis of the enantiomeric composition of the final product or reaction mixture. |

| Chiral GC | Separation on a cyclodextrin-based chiral capillary column, often after derivatization. | Analysis of volatile derivatives of the diol for high-resolution separation of enantiomers. |

Assessment of Diastereomeric Ratio (dr) in Synthesized Diols

In syntheses targeting (1R,3S)-1-phenyl-1,3-butanediol, other diastereomers like the (1R,3R) or (1S,3S) isomers can be formed as byproducts. The diastereomeric ratio (dr) is a measure of the relative amounts of these diastereomers.

Unlike enantiomers, diastereomers have different physical properties and can be distinguished by non-chiral analytical methods. NMR spectroscopy is a particularly powerful tool for determining the diastereomeric ratio. The protons and carbons in diastereomers are in chemically different environments, leading to distinct signals in the ¹H and ¹³C NMR spectra. By integrating the signals corresponding to each diastereomer, their ratio can be accurately determined. For example, the signals for the methine protons or the methyl group in the butanediol (B1596017) backbone would likely appear at different chemical shifts for the (1R,3S) and (1R,3R) isomers.

Chromatographic techniques such as HPLC and GC with standard achiral columns can also be used to separate and quantify diastereomers. Due to their different physical properties, diastereomers will interact differently with the stationary phase, resulting in different retention times.

In a study on the closely related 1-phenyl-2,3-butanediol, HPLC was used to analyze the different stereoisomers after derivatization with (S)-MTPA (α-methoxy-α-trifluoromethylphenylacetic acid). tandfonline.com This derivatization converts the diol enantiomers into diastereomeric esters, which can then be separated and quantified. A similar approach could be applied to 1-phenyl-1,3-butanediol.

Spectroscopic Techniques for Stereochemical Assignment (e.g., Circular Dichroism (CD), Nuclear Magnetic Resonance (NMR))

While the techniques above can quantify the ratios of stereoisomers, assigning the absolute configuration (R or S) to each chiral center requires more advanced spectroscopic methods or comparison with an authentic standard.

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. kyushu-u.ac.jp An optically active compound will produce a characteristic CD spectrum with positive and/or negative bands. While predicting the CD spectrum from first principles can be complex, it can be a powerful tool for assigning absolute configuration by comparing the experimental spectrum to that of a known standard or to theoretical calculations. The presence of the phenyl chromophore in 1-phenyl-1,3-butanediol makes it a good candidate for CD analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy , beyond its use in determining diastereomeric ratios, is instrumental in elucidating the relative stereochemistry between the two chiral centers (syn or anti). This is achieved through the analysis of coupling constants (J-values) and through-space interactions observed in Nuclear Overhauser Effect (NOE) experiments. For cyclic derivatives of the diol, the ring conformation can provide clear evidence for the relative arrangement of the substituents. For the absolute configuration, derivatization with a chiral agent, as mentioned previously, can be used. The analysis of the chemical shift differences in the resulting diastereomers can, in some cases, allow for the assignment of the absolute configuration based on established models of the chiral derivatizing agent's conformational preferences.

Chromatographic Methods for Isomer Separation and Quantification (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC))

Chromatographic methods are the workhorses for both the separation and quantification of the stereoisomers of 1-phenyl-1,3-butanediol.

High-Performance Liquid Chromatography (HPLC) is arguably the most versatile technique.

Chiral HPLC: As discussed in section 5.1, HPLC with chiral stationary phases is the gold standard for separating and quantifying enantiomers. A variety of CSPs are commercially available, and method development often involves screening different columns and mobile phase compositions to achieve baseline separation. nih.govmdpi.com

Achiral HPLC: Standard reversed-phase or normal-phase HPLC can be used to separate diastereomers. Furthermore, after derivatization of the diol with a chiral reagent to form diastereomers, achiral HPLC can be used to separate these diastereomeric products, indirectly allowing for the quantification of the original enantiomers. tandfonline.com

Gas Chromatography (GC) is another powerful separation technique, particularly when high resolution is required.

Chiral GC: The use of capillary columns with a chiral stationary phase, such as a cyclodextrin (B1172386) derivative, allows for the direct separation of the enantiomers of volatile chiral compounds. researchgate.netsigmaaldrich.com For 1-phenyl-1,3-butanediol, derivatization to form more volatile esters or ethers is typically required before analysis.

Achiral GC: Similar to HPLC, standard achiral GC columns can effectively separate diastereomers due to their differing boiling points and interactions with the stationary phase.

Table 2: Example Chromatographic Conditions for Chiral Diol Analysis

| Method | Column Type | Mobile Phase/Carrier Gas | Detection | Application |

|---|---|---|---|---|

| Chiral HPLC | Polysaccharide-based CSP (e.g., Daicel Chiralcel® series) | Typically Hexane/Isopropanol or other alcohol mixtures | UV, PDA, CD kyushu-u.ac.jp | Separation and quantification of all four stereoisomers. |

| Chiral GC | Cyclodextrin-based capillary column (e.g., β-DEX™) | Helium or Hydrogen | FID, MS | High-resolution separation of enantiomers after derivatization. |

| Achiral HPLC | C18 or Silica (B1680970) | Acetonitrile/Water or Hexane/Ethyl Acetate gradients | UV, PDA, MS | Separation and quantification of diastereomers. |

Future Directions and Emerging Trends in Stereoselective Synthesis of Chiral 1 Phenyl 1,3 Butanediols

Development of Novel Biocatalysts with Enhanced Substrate Specificity and Catalytic Efficiency

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for producing chiral alcohols. The high stereoselectivity of enzymes, coupled with their operation under mild reaction conditions, makes them ideal for synthesizing optically pure 1,3-diols. rsc.org Future developments are centered on discovering and engineering novel biocatalysts with superior performance.

A significant trend is the use of whole-cell biocatalyst systems and cascade reactions to improve efficiency and overcome thermodynamic limitations. For instance, a stereoinverting cascade deracemization process has been designed for the production of (R)-1,3-butanediol. researchgate.netnih.gov This system utilizes two distinct microorganisms in a one-pot, two-step process. In the first step, a species like Candida parapsilosis selectively oxidizes the (S)-enantiomer from a racemic mixture of 1,3-butanediol (B41344), leaving the desired (R)-enantiomer untouched. researchgate.net The resulting intermediate, 4-hydroxy-2-butanone, is then asymmetrically reduced to (R)-1,3-butanediol in the second step by a different microorganism, such as Pichia kudriavzevii, resulting in a high theoretical yield and excellent enantiomeric excess. researchgate.netnih.gov

Research is also focused on cloning and overexpressing key enzymes, such as (S)-1,3-butanediol dehydrogenase, in host organisms like Escherichia coli. researchgate.net This approach not only increases the catalytic activity compared to the native microorganism but also facilitates process optimization. The engineered recombinant strains can lead to significantly higher production yields of the desired chiral diol. researchgate.net

Table 1: Examples of Biocatalytic Systems for Chiral 1,3-Butanediol Synthesis

| Biocatalyst System | Substrate | Product | Key Features |

|---|---|---|---|

| Candida parapsilosis QC-76 & Pichia kudriavzevii QC-1 | Racemic 1,3-butanediol | (R)-1,3-butanediol | Whole-cell cascade deracemization; >99% enantiomeric excess. researchgate.netnih.gov |

| Candida parapsilosis IFO 1396 | Racemic 1,3-butanediol | (R)-1,3-butanediol | Enantioselective oxidation of the (S)-enantiomer. researchgate.net |

| Recombinant E. coli expressing CpSADH | Racemic 1,3-butanediol | (R)-1,3-butanediol | Higher catalytic activity than the wild-type organism. researchgate.net |

Advancements in Asymmetric Organocatalysis and Metal Catalysis for Scalable Production

While biocatalysis offers significant advantages, asymmetric organocatalysis and metal catalysis continue to be vital for the large-scale synthesis of chiral diols, offering broad substrate scope and high catalytic turnover.

In organocatalysis, small chiral organic molecules like amino acids and their derivatives are used to induce stereoselectivity. L-proline, for example, has been effectively used as an organocatalyst in asymmetric aldol (B89426) reactions to produce chiral β-hydroxy ketones, which are direct precursors to 1,3-diols. acs.orgyoutube.com The subsequent reduction of the ketone is often achieved with high stereoselectivity using catalysts like Corey-Bakshi-Shibata (CBS)-oxazaborolidine complexes. acs.org This two-step, one-pot strategy allows for the synthesis of various chiral 1,3-diols with high enantiomeric purity (>99% ee). acs.org

Metal catalysis, particularly using ruthenium and rhodium complexes, has been a mainstay for the asymmetric hydrogenation of β-diketones to furnish chiral 1,3-diols. The development of new chiral ligands is crucial for improving the enantioselectivity and efficiency of these metal catalysts. The focus is on creating more robust and active catalysts that can operate at lower loadings, reducing costs and environmental impact, thereby enhancing the scalability of the production process.

Integration of Continuous Flow and Automated Synthetic Approaches for Chiral Diols

A major leap forward in the synthesis of chiral diols is the integration of continuous flow technology. nih.gov This approach offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, easier scalability, and reduced waste. nih.govacs.org

Telescoped continuous flow processes, where multiple reaction steps are performed sequentially without isolating intermediates, are particularly promising. nih.govacs.org For the synthesis of precursors to 1-aryl-1,3-diols, a two-step sequence has been developed in a flow system. This involves an asymmetric allylboration of an aldehyde using a polymer-supported chiral phosphoric acid organocatalyst, followed by an in-line epoxidation of the resulting alkene. nih.govacs.org The use of immobilized catalysts is a key feature of these systems, as it allows for easy separation of the catalyst from the product stream and enables catalyst recycling, which is crucial for cost-effective and sustainable manufacturing. nih.gov Such continuous flow systems have demonstrated high stability and efficiency, representing a significant advance for the industrial production of valuable chiral intermediates. nih.govacs.orgthieme.de

Table 2: Comparison of Batch vs. Continuous Flow Synthesis

| Feature | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Scalability | Complex, often requires re-optimization. | Simpler, by extending operation time or "numbering-up" reactors. nih.gov |

| Safety | Higher risk due to large volumes of reagents. | Inherently safer with small reactor volumes and better heat control. nih.gov |

| Efficiency | Can be limited by mass and heat transfer. | Superior mass and heat transfer leads to higher productivity. nih.gov |

| Waste | Generates more waste from workup and purification steps. | Reduced waste through process integration and catalyst recycling. nih.gov |

| Automation | More challenging to automate fully. | Readily amenable to automation and process control. nih.gov |

Exploration of Sustainable and Green Chemistry Routes for 1-Phenyl-1,3-Butanediol Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for chiral diols. The goal is to minimize environmental impact by using renewable feedstocks, reducing waste, and employing less hazardous reagents and solvents.

A key strategy is the use of biomass-derived compounds as starting materials. For example, a one-pot process for producing 1,3-butanediol from 1,4-anhydroerythritol, a biomass derivative, has been reported. rsc.org This reaction proceeds via hydrogenolysis over a tungsten-modified platinum on silica (B1680970) catalyst (Pt–WOx/SiO2), demonstrating a viable route from renewable resources to valuable chemical building blocks. rsc.org

The aforementioned biocatalytic and continuous flow methods are also central to green chemistry. Biocatalysis utilizes enzymes under mild, aqueous conditions, avoiding harsh reagents and organic solvents. rsc.org Continuous flow synthesis improves energy efficiency and minimizes waste, aligning with the goals of process intensification and sustainable manufacturing. nih.goved.ac.uk Furthermore, the development of transition-metal-free catalytic systems, such as certain organocatalytic reactions, is being explored to avoid the use of potentially toxic and expensive heavy metals. mdpi.com

Design of New Chiral Molecules and Complex Structures Utilizing the (1R,3S)-1-Phenyl-1,3-Butanediol Framework

The (1R,3S)-1-phenyl-1,3-butanediol scaffold is more than just a synthetic target; it is a valuable chiral building block for the creation of more complex and biologically active molecules. acs.org Its defined stereochemistry makes it an ideal starting point for introducing chirality into larger structures.

Chiral syn-1,3-diols are fundamental structural motifs found in a wide array of natural products, including macrolide antibiotics and statin drugs. nih.gov The ability to synthesize derivatives of 1-phenyl-1,3-butanediol, such as halogenated versions, provides versatile intermediates that can be further elaborated into these complex targets. For example, chiral syn-1,3-diol-bromocarbonates have been used in the pilot-plant-scale synthesis of drugs like rosuvastatin (B1679574) and atorvastatin. nih.gov

The diol framework can also be incorporated into the design of new chiral ligands for asymmetric catalysis or as a key structural element in novel therapeutic agents. Researchers have synthesized new cytotoxic agents for cancer treatment based on a 1,3-diphenyl-3-(phenylthio)propan-1-one scaffold, which is structurally related to 1-phenyl-1,3-butanediol. nih.gov The inherent chirality of the diol can be leveraged to control the three-dimensional architecture of new molecules, influencing their biological interactions and therapeutic efficacy. nih.govacs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.